molecular formula C7H5ClF3NO B1426110 (2-Chloro-5-(trifluoromethyl)pyridin-3-yl)methanol CAS No. 943551-28-8

(2-Chloro-5-(trifluoromethyl)pyridin-3-yl)methanol

Cat. No.: B1426110
CAS No.: 943551-28-8
M. Wt: 211.57 g/mol
InChI Key: ITWQFBNIOHFHFF-UHFFFAOYSA-N
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Description

(2-Chloro-5-(trifluoromethyl)pyridin-3-yl)methanol is an organic compound that belongs to the class of pyridines. It is characterized by the presence of a chloro group at the second position, a trifluoromethyl group at the fifth position, and a hydroxymethyl group at the third position of the pyridine ring. This compound is known for its significant chemical stability and reactivity, making it a valuable intermediate in various chemical syntheses .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro-5-(trifluoromethyl)pyridin-3-yl)methanol typically involves the chlorination of 3-methylpyridine to form 2-chloro-5-(trichloromethyl)pyridine, followed by fluorination to introduce the trifluoromethyl group . The reaction conditions often require the presence of a catalyst and controlled temperature to ensure the desired product is obtained with high yield.

Industrial Production Methods

Industrial production of this compound may involve the use of 2-chloro-5-(chloromethyl)pyridine as a starting material, which is then subjected to fluorination using hydrogen fluoride or other fluorinating agents . The process is optimized to achieve high efficiency and purity, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(2-Chloro-5-(trifluoromethyl)pyridin-3-yl)methanol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield 2-chloro-5-(trifluoromethyl)pyridine-3-carboxylic acid .

Mechanism of Action

The mechanism of action of (2-Chloro-5-(trifluoromethyl)pyridin-3-yl)methanol involves its interaction with specific molecular targets and pathways. The compound’s reactivity is primarily attributed to the presence of the chloro and trifluoromethyl groups, which enhance its electrophilic properties. These groups facilitate the compound’s ability to undergo nucleophilic substitution reactions, thereby modifying biological molecules and pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Chloro-5-(trifluoromethyl)pyridin-3-yl)methanol is unique due to the presence of the hydroxymethyl group, which provides additional sites for chemical modification and enhances its versatility in various applications. This structural feature distinguishes it from other similar compounds and contributes to its wide range of uses in scientific research and industry .

Biological Activity

(2-Chloro-5-(trifluoromethyl)pyridin-3-yl)methanol is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings, including case studies and data tables that illustrate its pharmacological profile.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a chloro group and a trifluoromethyl group, which are known to enhance biological activity through various mechanisms. The presence of these functional groups affects the compound's absorption , distribution , metabolism , and excretion (ADME) properties, making it a candidate for drug development.

The biological activity of this compound is primarily attributed to its electrophilic properties, facilitated by the chloro and trifluoromethyl groups. These groups enable the compound to undergo nucleophilic substitution reactions, allowing it to interact with various biological molecules and pathways, potentially leading to antimicrobial and anti-inflammatory effects.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been investigated for its effectiveness against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). In vitro studies have shown that compounds with similar structural features can inhibit bacterial growth by targeting essential metabolic pathways .

Anti-inflammatory Properties

The compound has also been explored for its anti-inflammatory potential. Studies suggest that it may modulate inflammatory pathways, although specific mechanisms remain under investigation. The presence of the trifluoromethyl group is believed to enhance the compound's ability to interact with inflammatory mediators.

Study 1: Antimicrobial Efficacy

In a comparative study, this compound was evaluated alongside other pyridine derivatives for their antimicrobial activity. The results indicated that this compound demonstrated superior efficacy against Gram-positive bacteria compared to its analogs. The Minimum Inhibitory Concentration (MIC) values were significantly lower than those of non-fluorinated counterparts, highlighting the role of fluorination in enhancing biological activity .

CompoundMIC (µg/mL) against MRSA
This compound4
Analog A16
Analog B32

Study 2: Anti-inflammatory Mechanism

A separate study focused on the anti-inflammatory properties of the compound revealed that it could inhibit the production of pro-inflammatory cytokines in cell cultures. The mechanism was linked to the inhibition of specific signaling pathways involved in inflammation. This suggests potential therapeutic applications in treating inflammatory diseases .

Properties

IUPAC Name

[2-chloro-5-(trifluoromethyl)pyridin-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClF3NO/c8-6-4(3-13)1-5(2-12-6)7(9,10)11/h1-2,13H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITWQFBNIOHFHFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1CO)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60717763
Record name [2-Chloro-5-(trifluoromethyl)pyridin-3-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60717763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

943551-28-8
Record name [2-Chloro-5-(trifluoromethyl)pyridin-3-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60717763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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